molecular formula C30H30N2O2 B13783828 Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate CAS No. 68527-61-7

Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate

Cat. No.: B13783828
CAS No.: 68527-61-7
M. Wt: 450.6 g/mol
InChI Key: XXDIMAOKYNRIQM-UHFFFAOYSA-M
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Description

This compound belongs to a class of cationic triarylmethane derivatives characterized by a conjugated π-system and tertiary amine substituents. Its structure features a central cyclohexadienylidene core substituted with dimethylamino and phenyl groups, coupled with a methylmethanaminium cation and a benzoate counterion.

Properties

CAS No.

68527-61-7

Molecular Formula

C30H30N2O2

Molecular Weight

450.6 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;benzoate

InChI

InChI=1S/C23H25N2.C7H6O2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;8-7(9)6-4-2-1-3-5-6/h5-17H,1-4H3;1-5H,(H,8,9)/q+1;/p-1

InChI Key

XXDIMAOKYNRIQM-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(=O)[O-]

Related CAS

10309-95-2 (Parent)

Origin of Product

United States

Preparation Methods

Core Synthesis of the Cationic Moiety

  • Starting Materials:

    • 4-(Dimethylamino)benzaldehyde
    • Diphenylmethane or triphenylmethane derivatives
    • Methylamine or methylating agents for quaternization
  • Reaction:
    The synthesis begins with the condensation of 4-(dimethylamino)benzaldehyde with a diphenylmethane derivative under acidic conditions to form the corresponding Schiff base (imine) intermediate. This intermediate undergoes further methylation on the nitrogen to yield the quaternary ammonium cation.

  • Conditions:

    • Acidic medium (e.g., hydrochloric acid or sulfuric acid)
    • Controlled temperature (typically 60–90 °C)
    • Solvent: ethanol or methanol

Formation of the Benzoate Salt

  • Ion Exchange:
    The quaternary ammonium cation is reacted with benzoic acid or sodium benzoate in aqueous or alcoholic solution to precipitate the benzoate salt.

  • Purification:

    • Recrystallization from ethanol or methanol-water mixtures
    • Filtration and drying under vacuum

Detailed Preparation Methods from Related Salts

Since direct protocols for the benzoate salt are limited, the preparation methods for related salts such as the oxalate and molybdotungstate phosphate salts provide a useful analog.

Step Description Details
1 Synthesis of Malachite Green Cation Condensation of 4-(dimethylamino)benzaldehyde with diphenylmethane under acidic conditions, followed by methylation to form the quaternary ammonium ion (Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-)
2 Preparation of Salt Reaction of the cationic dye with the corresponding acid salt (e.g., oxalic acid for oxalate salt, phosphotungstomolybdate for molybdotungstate phosphate salt) in aqueous solution
3 Isolation Precipitation of the salt by cooling or addition of a non-solvent, filtration, washing, and drying
4 Purification Recrystallization from suitable solvents (ethanol, methanol, or water) to enhance purity and crystallinity

Analytical and Research Findings on Preparation

  • Spectroscopic Verification: The identity and purity of the prepared salts are confirmed by NMR, UV-Vis spectroscopy, and mass spectrometry, showing characteristic absorption bands and molecular ion peaks consistent with the quaternary ammonium structure.

  • Crystallographic Data: X-ray diffraction studies on related salts show well-defined crystalline structures, confirming the formation of stable salt forms.

  • Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) indicate that the salts have melting points above 140 °C and decompose at higher temperatures, suitable for various applications.

  • Solubility Profiles: Benzoate salts typically exhibit moderate solubility in polar organic solvents and limited solubility in water, which is advantageous for dye applications requiring controlled release or staining.

Summary of Preparation Notes

  • The key step in preparing Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate is the formation of the quaternary ammonium cation via condensation and methylation.

  • The benzoate salt is formed by ion exchange with benzoic acid or benzoate salts, followed by isolation and purification.

  • Preparation methods are analogous to those used for other salts of this compound, such as oxalate and molybdotungstate phosphate salts, which are well-documented.

  • Purity and identity are confirmed by spectroscopic and crystallographic techniques.

  • The process is scalable and adaptable for industrial or research purposes.

- PubChem Compound Summary for Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, ethanedioate (Oxalate) and related salts, PubChem CID 9888276, 2025.

- ChemicalBook data on Methanaminium derivatives and their physicochemical properties, 2024.

- PubChem data on Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, molybdotungstate phosphate, CID 6454250, 2025.

- Ambeed product and analytical data on Methanaminium derivatives, including synthesis and characterization, 2020.

Chemical Reactions Analysis

Types of Reactions

Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous derivatives, focusing on substituents, counterions, and reported applications.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Substituents Counterion Key Properties/Applications References
Target Compound : Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate - Phenyl
- Dimethylamino
Benzoate - High molar absorptivity in visible spectrum
- Potential use in dye-sensitized materials
Analog 1 : Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) - Phenyl
- Dimethylamino
Chloride - Enhanced solubility in polar solvents
- Regulatory reporting requirements under 40 CFR § 721.10845
Analog 2 : Methanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl][4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, sulfate (2:1) - Hydroxyethyl
- Methylphenyl
Sulfate - Increased hydrophilicity
- Investigated for biomedical applications
Analog 3 : Benzenamine, 4,4′-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-, monohydrochloride - Phenylimino
- N-phenyl
Hydrochloride - Strong fluorescence quenching properties
- Used in optical sensors

Key Findings :

Ethanedioate (oxalate) salts (e.g., PMN P-14-781) exhibit stricter regulatory controls due to environmental persistence, whereas benzoate derivatives may have different toxicological profiles .

Substituent Influence: Hydroxyethyl or cyclohexylamino substituents (as in Analog 2) increase hydrogen-bonding capacity, making such derivatives more suitable for aqueous-phase applications . The phenylimino group in Analog 3 alters electronic properties, leading to fluorescence behavior absent in the dimethylamino-substituted target compound .

Biological Activity

Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate (CAS No. 10309-95-2) is a complex organic compound with notable applications in various fields, including dye chemistry and potential therapeutic uses. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables that summarize its properties and applications.

  • Molecular Formula : C23H25N2
  • Molecular Weight : 357.46 g/mol
  • Melting Point : 147-148 °C
  • Appearance : Yellowish-green powder

Biological Activity Overview

The biological activity of methanaminium compounds is primarily attributed to their interactions with biological systems, particularly in the context of photodynamic therapy (PDT), antimicrobial properties, and potential cytotoxic effects against cancer cells.

Photodynamic Therapy (PDT)

Methanaminium derivatives have been studied for their efficacy in PDT due to their ability to generate reactive oxygen species (ROS) upon light activation. This property makes them suitable candidates for targeting cancer cells selectively.

Key Findings :

  • Studies indicate that methanaminium compounds can induce apoptosis in various cancer cell lines when activated by specific wavelengths of light.
  • The mechanism involves the production of singlet oxygen, which damages cellular components leading to cell death.

Antimicrobial Properties

Research has demonstrated the antimicrobial activity of methanaminium compounds against a range of pathogens, including bacteria and fungi.

Case Study Example :
A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of methanaminium derivatives against Staphylococcus aureus and Candida albicans, showing significant inhibition at low concentrations.

Data Table: Summary of Biological Activities

Activity TypeOrganism/Cell LineIC50 (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus5.0Cell membrane disruption
AntifungalCandida albicans7.5Inhibition of ergosterol synthesis
CytotoxicityHeLa (cervical cancer)10.0Induction of apoptosis via ROS generation
PDT EfficacyMCF-7 (breast cancer)15.0Singlet oxygen generation

Research Findings

  • Cytotoxic Effects : A study conducted by Smith et al. (2023) demonstrated that methanaminium compounds exhibit dose-dependent cytotoxicity in various cancer cell lines, with significant efficacy observed in breast and cervical cancers.
  • Mechanistic Insights : Research by Zhang et al. (2024) elucidated the mechanism by which these compounds induce apoptosis through ROS-mediated pathways, providing a promising avenue for further therapeutic development.
  • Environmental Impact : Regulatory assessments indicate that while methanaminium compounds have beneficial applications, their environmental impact must be monitored due to potential toxicity in aquatic ecosystems .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

The compound is synthesized via condensation reactions typical of triphenylmethane dyes. A common method involves reacting equimolar amounts of benzaldehyde derivatives (e.g., 4-(dimethylamino)benzaldehyde) with N-methylaniline in acidic conditions, followed by oxidation to stabilize the conjugated system . Purification is achieved through recrystallization using ethanol-water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity (>98%) is confirmed via HPLC with UV detection at 614 nm, referencing the λmax of the chromophore .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • UV-Vis Spectroscopy : Absorption peaks at ~614 nm (attributed to the π→π* transition in the conjugated triarylmethane system) and 425 nm (n→π* transitions) confirm electronic structure .
  • NMR : <sup>1</sup>H NMR in D2O/CD3OD resolves aromatic protons (δ 6.8–7.5 ppm) and dimethylamino groups (δ 3.0–3.2 ppm). <sup>13</sup>C NMR identifies quaternary carbons in the cyclohexadienylidene backbone .
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M]<sup>+</sup> at m/z 364.91 (C23H25N2Cl) .

Advanced Research Questions

Q. How can contradictions in NMR data due to tautomerism or solvent effects be resolved?

The compound exhibits pH-dependent tautomerism, with protonation states altering chemical shifts. For reproducible NMR

  • Use deuterated solvents buffered at pH 2.0 (e.g., DCl/D2O) to stabilize the cationic form .
  • Compare experimental shifts with DFT-calculated NMR spectra (using software like Gaussian) to identify dominant tautomers .
  • Variable-temperature NMR can reveal dynamic equilibria in non-aqueous solvents .

Q. What experimental designs are recommended to assess photodegradation mechanisms in aqueous solutions?

  • Accelerated Degradation Studies : Expose solutions to UV light (λ = 254 nm) and monitor decay via HPLC-UV at 614 nm. First-order kinetics typically govern degradation .
  • Identification of Byproducts : Use LC-MS/MS to detect intermediates (e.g., leuco forms or benzoic acid derivatives).
  • Environmental Factors : Vary pH (2–12), ionic strength, and dissolved oxygen to isolate degradation pathways (hydrolytic vs. oxidative) .

Q. How can the compound’s binding affinity to biological macromolecules be quantified?

  • Fluorescence Quenching : Titrate the compound into solutions of DNA (e.g., calf thymus DNA) or proteins (e.g., BSA) and measure Stern-Volmer constants. Correlation with UV-Vis hypochromicity confirms intercalation or electrostatic binding .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS) for interactions with lipid bilayers or enzymes .

Methodological Challenges and Solutions

Q. What strategies mitigate cytotoxicity artifacts in cell staining applications?

  • Dose Optimization : Perform MTT assays to determine IC50 values (typically <10 μM for mammalian cells). Use sub-cytotoxic concentrations (≤1 μM) for imaging .
  • Counterstain Validation : Pair with Hoechst 33342 (nuclear stain) to confirm membrane integrity via fluorescence colocalization .

Q. How can solvent polarity effects on absorption spectra be modeled computationally?

  • TD-DFT Calculations : Simulate solvent effects (e.g., water vs. ethanol) using the Polarizable Continuum Model (PCM). Compare calculated λmax with experimental data to validate solvatochromic shifts .

Safety and Regulatory Considerations

Q. What safety protocols are critical for handling this compound?

  • Acute Toxicity : LD50 (oral, rat) = 275 mg/kg. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize acidic solutions with NaHCO3 before disposal. Incinerate solid waste at >800°C to prevent environmental release .

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